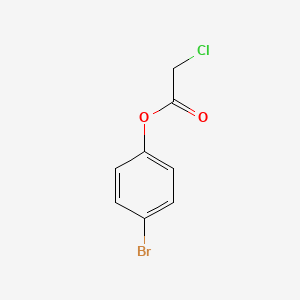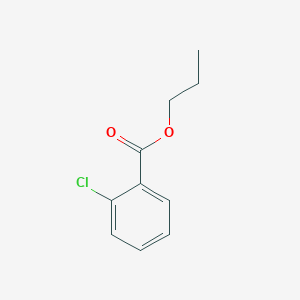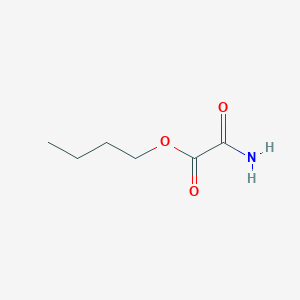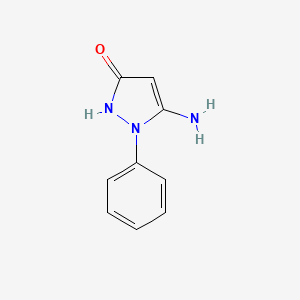
5-amino-1-phenyl-1H-pyrazol-3-ol
Übersicht
Beschreibung
Synthesis Analysis The synthesis of 5-amino-1-phenyl-1H-pyrazol-3-ol involves several key steps, including the reaction of 5-amino-1-phenylpyrazole-4-carbonitriles with dimethyl acetylenedicarboxylate, leading to the formation of various pyrazole derivatives. The reaction conditions and the specific reactants play a crucial role in determining the yield and purity of the final product. Notable synthesis approaches include the one-step synthesis of substituted 2-amino-5,6,7,8-tetrahydro-4H-benzo[b]pyrans, which emphasizes the versatility and reactivity of pyrazole intermediates in organic synthesis (Tominaga et al., 1997).
Molecular Structure Analysis Molecular structure analysis reveals that 5-amino-1-phenyl-1H-pyrazol-3-ol and its derivatives often exhibit planar configurations with the phenyl and pyrazole rings. Intramolecular hydrogen bonding is a common feature, contributing to the stability and tautomeric preferences of these compounds. X-ray crystallography provides insights into the lattice parameters and the spatial arrangement of atoms within the crystal structure, highlighting the impact of substituents on the molecular conformation (Kimura, 1984).
Chemical Reactions and Properties Chemical reactions involving 5-amino-1-phenyl-1H-pyrazol-3-ol are characterized by its reactivity towards electrophiles and nucleophiles, forming various hydrogen-bonded structures and complexes. The molecule's functional groups, such as the amino and phenyl moieties, facilitate diverse chemical transformations, leading to a wide range of derivatives with potential applications in materials science and pharmaceuticals. Notably, its interaction with dimethyl acetylenedicarboxylate underlines its utility in synthetic organic chemistry (Bobko et al., 2012).
Physical Properties Analysis The physical properties of 5-amino-1-phenyl-1H-pyrazol-3-ol derivatives, such as melting points, solubility, and crystal habit, are significantly influenced by the molecular structure and the nature of substituents. X-ray crystallography studies reveal that these compounds often crystallize in various space groups, with specific lattice parameters that reflect their molecular symmetry and packing arrangements in the solid state. The planarity of the pyrazole ring and the orientation of substituents affect the compound's physical characteristics and its interactions with solvents and other molecules (Zia-ur-Rehman et al., 2008).
Chemical Properties Analysis The chemical properties of 5-amino-1-phenyl-1H-pyrazol-3-ol are defined by its functional groups, which dictate its reactivity, acidity, and potential for forming derivatives. Studies on vibrational and electronic absorption spectral analyses provide insights into the molecule's bonding features, electronic transitions, and potential for intramolecular charge transfer, which are crucial for understanding its reactivity and applications in various chemical processes. The presence of amino and phenyl groups offers sites for substitution and functionalization, enabling the synthesis of a diverse array of pyrazole-based compounds with tailored properties (Prasad et al., 2012).
Wissenschaftliche Forschungsanwendungen
Versatility in Synthesis
5-Amino-1-phenyl-1H-pyrazol-3-ol is used as a versatile synthon for creating various 1-phenyl-1H-pyrazole derivatives, valuable in chemical synthesis. Its transformation into halogenated derivatives and trifloyloxy pyrazoles facilitates Pd-catalyzed cross-coupling reactions for synthesizing aryl- and carbo-functionally substituted 1-phenyl-1H-pyrazoles (Arbačiauskienė et al., 2009).
Catalytic Applications
Tetraethylammonium L-prolinate, a catalyst used in synthesizing 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s, employs 5-amino-1-phenyl-1H-pyrazol-3-ol derivatives. This eco-friendly synthesis benefits from the catalyst’s biocompatibility and biodegradability, promoting greener chemistry (Khaligh et al., 2020).
Antimicrobial and Corrosion Inhibition
5-Amino-1-phenyl-1H-pyrazol-3-ol derivatives have demonstrated utility in antimicrobial applications and as corrosion inhibitors. Their structural properties correlate with their efficacy in these areas, highlighting their potential in material science and pharmacology (Sayed et al., 2018).
Molecular Interaction Studies
The interaction of its derivatives with DNA, as seen in Cobalt(II) and copper(II) complexes studies, provides insights into molecular interactions and potential drug development. These studies include density functional theory (DFT) and molecular docking, indicating their relevance in drug design (Ramashetty et al., 2021).
Crystal Structure Analysis
The crystal and molecular structure analysis of 5-amino-1-phenyl-1H-pyrazol-3-ol derivatives helps understand their tautomeric forms and molecular arrangement, crucial for developing targeted pharmaceutical applications (Kimura, 1986).
Synthesis of Novel Compounds
The compound facilitates the synthesis of novel Schiff base scaffolds of pyrazole nuclei, emphasizing its role in creating new molecules with potential pharmacological activities (Karati et al., 2022).
Building Block for Heterocyclic Compounds
Its use as a building block for synthesizing polyfunctionalized heterocyclic compounds with pharmacological interest underlines its importance in medicinal chemistry (El‐Mekabaty, 2014).
Antiproliferative Potential
5-Amino-1-phenyl-1H-pyrazol-3-ol derivatives show promise as antiproliferative agents, particularly in cancer research. Their efficacy against various cancer cell lines indicates their potential in cancer therapy (Ananda et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-amino-2-phenyl-1H-pyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-8-6-9(13)11-12(8)7-4-2-1-3-5-7/h1-6H,10H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFVUVLAEDLCQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10990564 | |
| Record name | 5-Amino-1-phenyl-1H-pyrazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10990564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-phenyl-1H-pyrazol-3-ol | |
CAS RN |
70373-98-7 | |
| Record name | NSC266159 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-1-phenyl-1H-pyrazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10990564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




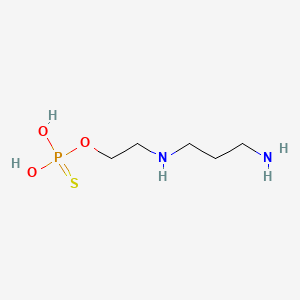
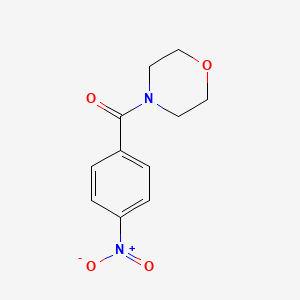
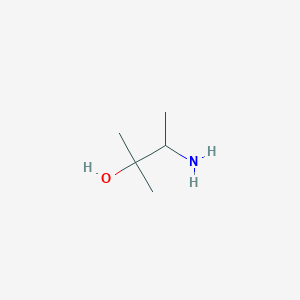
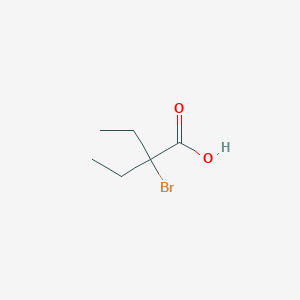
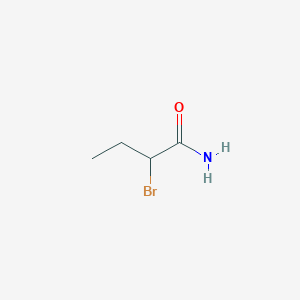

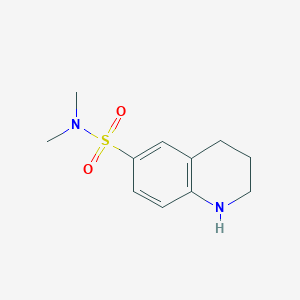
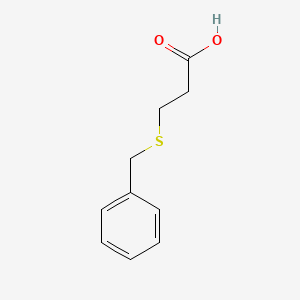
![1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1267332.png)
